molecular formula C14H10N5NaO7S B1193821 Tetrazine-Sulfo-NHS Ester

Tetrazine-Sulfo-NHS Ester

Cat. No. B1193821
M. Wt: 415.31
InChI Key: UCIIBAYVKAMDGO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazine-Sulfo-NHS ester is a water-soluble NHS activated tetrazine derivative. This reagent was found to have the fastest kinetics for bioorthogonal reaction with trans-cyclooctene (TCO) as the dienophile. It can be used for simple and efficient labeling of antibodies, proteins and any other primary amine-containing macromolecules with the tetrazine moiety in 100% aqueous solution.

Scientific Research Applications

1. Bioorthogonal Click Chemistry

Bioorthogonal click chemistry involving Tetrazine-Sulfo-NHS Ester has been explored for cancer imaging and targeted radionuclide therapy. The use of antibodies conjugated with trans-cyclooctenes (TCO) and tetrazine (Tz)-based radioligands offers a promising alternative to traditional radioimmunotherapy, particularly for solid tumors. This approach has shown high potential as a theranostic tool, providing a personalized and precise avenue for cancer care. The advancements in this field suggest a possible clinical evaluation of Inverse Electron-Demand Diels-Alder (IEDDA) pretargeting in the near future (Rondon & Degoul, 2019).

2. Antibiotic Resistance Studies

Although not directly linked to Tetrazine-Sulfo-NHS Ester, studies on the resistance genes in bacteria for tetracyclines and sulfonamides have been extensive due to their widespread use and consequent resistance emergence. Such studies help understand the mechanisms of resistance, which is crucial for developing strategies to combat antibiotic resistance. The resistance genes for tetracyclines (tetA, tetB) and sulfonamides (sul1, sul2) are often associated with plasmids and transposons, indicating the potential for these genes to be transferred across bacteria and environments, posing significant health risks (Pavelquesi et al., 2021).

properties

Product Name

Tetrazine-Sulfo-NHS Ester

Molecular Formula

C14H10N5NaO7S

Molecular Weight

415.31

IUPAC Name

sodium 1-(2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetoxy)-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C14H11N5O7S.Na/c20-11-6-10(27(23,24)25)14(22)19(11)26-12(21)5-8-1-3-9(4-2-8)13-17-15-7-16-18-13;/h1-4,7,10H,5-6H2,(H,23,24,25);/q;+1/p-1

InChI Key

UCIIBAYVKAMDGO-UHFFFAOYSA-M

SMILES

O=C(ON1C(CC(S(=O)(O[Na])=O)C1=O)=O)CC(C=C2)=CC=C2C3=NN=CN=N3

Appearance

Solid powder

Purity

>90% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Tetrazine-Sulfo-NHS ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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